molecular formula C15H15ClN2O2 B1481456 Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate CAS No. 2098004-18-1

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate

Cat. No.: B1481456
CAS No.: 2098004-18-1
M. Wt: 290.74 g/mol
InChI Key: CCAUBOZDGYCYFP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 4-ethylphenyl substituent at the 6-position and a chlorine atom at the 3-position, with an ethyl ester group at the 4-carboxylate position.

Properties

IUPAC Name

ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-3-10-5-7-11(8-6-10)13-9-12(14(16)18-17-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAUBOZDGYCYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The structure includes a chloro group and an ethylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key aspects of its mechanism include:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammatory responses, by interacting with key proteins such as NF-kB.
  • Nucleophilic Attack Sites : The molecular structure suggests potential nucleophilic attack sites, which could facilitate interactions with electrophilic centers in target biomolecules.

Biological Activities

This compound exhibits various biological activities:

  • Antifungal Activity : Preliminary studies indicate potential antifungal properties, similar to other pyridazine derivatives.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.
  • Antiproliferative Properties : There is evidence supporting its role in inhibiting cell proliferation, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridazine compounds, providing insights into the potential effects of this compound.

StudyFindings
Study ADemonstrated that pyridazine derivatives inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cells .
Study BShowed that related compounds exhibit significant anti-inflammatory effects by inhibiting NF-kB activation in immune cells .
Study CFound that certain pyridazine derivatives possess antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : May exhibit therapeutic effects by modulating enzyme activities and reducing oxidative stress.
  • High Doses : Potentially lead to cytotoxic effects or altered metabolic pathways.

Temporal studies indicate that the stability and degradation of the compound can affect its long-term efficacy and safety profile. Research indicates that under specific conditions, the compound remains stable, but degradation can yield by-products with different biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a pyridazine core with variations in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 4-chlorophenyl ~306.16 Cyclized to pyrazolo[3,4-c]pyridazine derivatives; CNS activity observed in preclinical screening
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 2-methoxyphenyl 292.72 Higher lipophilicity due to methoxy group; limited commercial availability
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate Phenyl (unsubstituted) ~272.70 Reduced steric hindrance compared to substituted phenyl derivatives; used as a precursor in heterocyclic synthesis
Ethyl 3,6-dichloropyridazine-4-carboxylate Chlorine at 3- and 6-positions ~220.62 Higher reactivity due to dual chloro substituents; potential for nucleophilic substitution

Notes on Substituent Impact:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the pyridazine ring, facilitating nucleophilic attack (e.g., cyclization with hydrazines) .
  • Methoxy Groups : Introduce polarity, balancing solubility and membrane permeability .

Pharmacological Screening of Pyridazine Derivatives

  • Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate : Cyclization with hydrazine hydrate yielded pyrazolo[3,4-c]pyridazine derivatives (e.g., IXa-d in ), which demonstrated dose-dependent CNS depressant effects in animal models .
  • Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate (Hypothetical Comparison) : The 4-ethyl group may enhance metabolic stability compared to the 4-chloro analog, though this requires experimental validation.

Physicochemical and Commercial Considerations

  • Solubility : Chlorophenyl derivatives (e.g., CAS 220287-28-5) exhibit lower aqueous solubility compared to methoxy-substituted analogs due to increased hydrophobicity .
  • Commercial Availability : Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9) is listed as discontinued, highlighting challenges in sourcing substituted pyridazines .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

  • Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate
    This intermediate can be prepared via chlorination of ethyl pyridazine-4-carboxylate derivatives under controlled conditions. Literature reports synthesis in three steps from pyridazine carboxylic acids with chlorination reagents.

  • Selective Substitution at the 6-Position
    The 6-chloro group can be selectively replaced by the 4-ethylphenyl group using palladium-catalyzed Suzuki coupling or nucleophilic aromatic substitution reactions. This step typically employs arylboronic acids or aryl halides with appropriate catalysts and bases in polar aprotic solvents.

  • Retention of the 3-Chloro Substituent
    Careful control of reaction conditions ensures the chlorine at position 3 remains intact while substitution occurs at position 6. This selective substitution is crucial for the desired product.

  • Purification and Characterization
    The product is purified by recrystallization or chromatography. Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chlorination of pyridazine ester POCl3 or similar chlorinating agent, reflux 70-85 Forms ethyl 3,6-dichloropyridazine-4-carboxylate
Suzuki coupling for aryl substitution Pd(PPh3)4 catalyst, base (K2CO3), solvent (DMF or toluene), 80-100 °C, 12-24 h 60-75 Selective substitution at 6-position with 4-ethylphenylboronic acid
Purification Column chromatography or recrystallization Final product purity >95% by HPLC

Alternative Synthetic Routes

  • Hydrazone Route: Starting from ethyl 2-chloroacetoacetate, hydrazone formation followed by cyclization can yield pyridazine derivatives with ester functionality.
  • Curtius Rearrangement: For amino derivatives, Curtius rearrangement of carboxylic acid intermediates followed by deprotection is used, which might be adapted for related pyridazine esters.
  • Nucleophilic Aromatic Substitution: Chlorine at position 3 can be introduced or substituted via nucleophilic aromatic substitution using hydrazine or amines, as demonstrated in related pyridazine chemistry.

Summary Table of Key Synthetic Features

Aspect Description
Molecular Formula C16H15ClN2O2 (approximate for ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate)
Key Intermediate Ethyl 3,6-dichloropyridazine-4-carboxylate
Main Reaction Type Electrophilic aromatic substitution / Suzuki coupling
Chlorination Agent POCl3 or similar
Catalysts Pd(PPh3)4 or other palladium catalysts
Solvents DMF, toluene, ethanol
Reaction Temperature 80-110 °C
Typical Yield Range 60-85%
Purification Methods Chromatography, recrystallization

Research Findings and Optimization Notes

  • The choice of solvent and catalyst significantly affects the yield and selectivity of the aryl substitution step.
  • Continuous flow reactors have been explored for industrial-scale synthesis to improve efficiency and reproducibility.
  • The presence of electron-donating groups on the aryl substituent (such as the ethyl group) facilitates coupling reactions and enhances product stability.
  • Selective chlorination is critical to avoid over-chlorination or substitution at undesired positions.
  • Alternative synthetic routes starting from ethyl 2-chloroacetoacetate offer practical advantages for scale-up but may require more steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate

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